molecular formula C12H19NO B7760668 N-(4-ethoxybenzyl)propan-1-amine

N-(4-ethoxybenzyl)propan-1-amine

Cat. No.: B7760668
M. Wt: 193.28 g/mol
InChI Key: MBSKUJLYIMXZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)propan-1-amine is an organic compound that belongs to the class of amines It consists of a propan-1-amine backbone with a 4-ethoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethoxybenzyl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 4-ethoxybenzyl chloride with propan-1-amine in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-ethoxybenzaldehyde with propan-1-amine using a reducing agent like sodium cyanoborohydride. This method offers high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-ethoxybenzyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A simple primary amine with similar reactivity but lacks the benzyl group.

    Benzylamine: Contains a benzyl group but lacks the ethoxy substituent.

    N-(4-methoxybenzyl)propan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-ethoxybenzyl)propan-1-amine is unique due to the presence of both the ethoxybenzyl and propan-1-amine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKUJLYIMXZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.